molecular formula C20H21IN2O4S B3495032 N-{4-[(diallylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide

N-{4-[(diallylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide

Cat. No.: B3495032
M. Wt: 512.4 g/mol
InChI Key: KGIHRFRZTXOUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of N-{4-[(diallylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide can be determined by its molecular formula, C20H21IN2O4S . For a detailed structural analysis, techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry can be used.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, please refer to relevant scientific literature .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 512.36121 . Other physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .

Mechanism of Action

The mechanism of action for N-{4-[(diallylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide is not specified in the search results. The mechanism of action would depend on the context in which this compound is used, such as in biological or chemical processes .

Safety and Hazards

Specific safety and hazard information for N-{4-[(diallylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide is not provided in the search results. For comprehensive safety data, please refer to the compound’s Material Safety Data Sheet (MSDS) or other trusted resources .

Future Directions

The future directions of research and applications involving N-{4-[(diallylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide are not specified in the search results. Future directions would depend on the findings of current research and the potential applications of this compound .

Properties

IUPAC Name

N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-3-iodo-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21IN2O4S/c1-4-12-23(13-5-2)28(25,26)17-9-7-16(8-10-17)22-20(24)15-6-11-19(27-3)18(21)14-15/h4-11,14H,1-2,12-13H2,3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIHRFRZTXOUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(diallylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(diallylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{4-[(diallylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(diallylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(diallylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(diallylamino)sulfonyl]phenyl}-3-iodo-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.